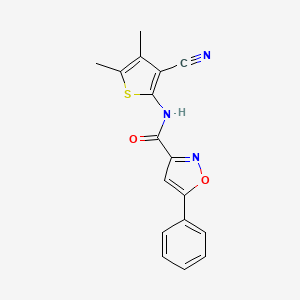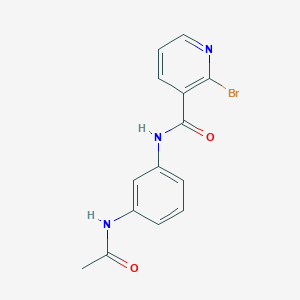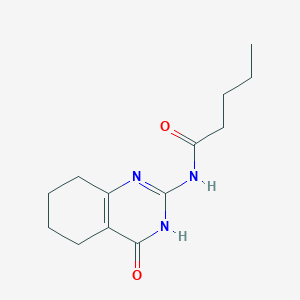![molecular formula C20H23NO4 B2497493 [(2-Feniletil)carbamoyl]metil 2-(4-etoxi-fenil)acetato CAS No. 1324949-66-7](/img/structure/B2497493.png)
[(2-Feniletil)carbamoyl]metil 2-(4-etoxi-fenil)acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate: is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes both phenylethyl and ethoxyphenyl groups, makes it suitable for applications in drug synthesis, organic chemistry, and material science.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 2-(4-ethoxyphenyl)acetic acid with [(2-phenylethyl)carbamoyl]methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions, such as temperature and pressure, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamoyl derivatives.
Mecanismo De Acción
The mechanism by which [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in enzyme activity or receptor signaling pathways.
Comparación Con Compuestos Similares
- [(2-Phenylethyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
- [(2-Phenylethyl)carbamoyl]methyl 2-(4-hydroxyphenyl)acetate
- [(2-Phenylethyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
Uniqueness: The presence of the ethoxy group in [(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.
Propiedades
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-24-18-10-8-17(9-11-18)14-20(23)25-15-19(22)21-13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWZXKJQCZEUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)
![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)


![N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2497417.png)


![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)






